2-Azaspiro[4.4]nonan-7-ol

Medicinal Chemistry Scaffold Design Conformational Restriction

Choose 2-Azaspiro[4.4]nonan-7-ol (CAS 2168353-01-1) for its privileged spiro[4.4] scaffold—a rigid, three‑dimensional amino alcohol that enhances ligand efficiency and metabolic stability versus planar amines. The C7‑hydroxyl group provides a native diversification handle, while orthogonal amine/hydroxyl reactivity enables parallel chemistry. Available as free base or hydrochloride salt (CAS 2306272‑60‑4).

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B15227512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.4]nonan-7-ol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)CC1O
InChIInChI=1S/C8H15NO/c10-7-1-2-8(5-7)3-4-9-6-8/h7,9-10H,1-6H2
InChIKeyYAJJCKSMLWCMBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.4]nonan-7-ol: Procurement-Relevant Identity and Chemical Specifications for Research Sourcing


2-Azaspiro[4.4]nonan-7-ol (CAS: 2168353-01-1; MF: C₈H₁₅NO; MW: 141.21) is a saturated spirocyclic amino alcohol scaffold featuring a nitrogen-containing pyrrolidine ring fused at a quaternary spiro carbon to a hydroxyl-bearing cyclopentane ring [1]. The compound is commercially supplied as both the free base (CAS 2168353-01-1) and hydrochloride salt (CAS 2306272-60-4, MW 177.67) for enhanced handling and solubility . This spiro[4.4] framework is recognized as a privileged scaffold in medicinal chemistry, valued for conferring rigid, three-dimensional character to molecular architectures that can modulate binding interactions and physicochemical profiles [2].

Why 2-Azaspiro[4.4]nonan-7-ol Cannot Be Replaced by Linear Amines or Alternative Spirocyclic Scaffolds Without Changing Experimental Outcomes


Substituting 2-Azaspiro[4.4]nonan-7-ol with a generic linear amine, saturated heterocycle, or a differently sized spiro analog fundamentally alters critical molecular parameters that influence binding affinity, selectivity, and physicochemical properties. The [4.4] ring system imposes a specific vector geometry and conformational rigidity that is distinct from spiro[3.5]nonane, spiro[4.5]decane, or spiro[5.5]undecane scaffolds [1]. The C7-hydroxyl group provides a unique stereochemical anchor and synthetic diversification handle absent in the non-hydroxylated parent 2-azaspiro[4.4]nonane (CAS 175-94-0) [2]. Additionally, spirocyclic amines as a class have been shown to enhance solubility, permeability, and metabolic stability relative to planar aromatic amines, as demonstrated in the optimization of clinical candidates such as revumenib and PF-04862853 [1] . These scaffold-specific effects are not transferable across different spiro ring sizes or substitution patterns, making generic substitution a source of irreproducible data and failed lead optimization efforts.

Quantitative Comparative Evidence for 2-Azaspiro[4.4]nonan-7-ol Differentiation Versus Structural Analogs


Spiro[4.4]nonane Scaffold Confers Rigid Three-Dimensional Vector Geometry Absent in Linear and Monocyclic Amine Comparators

The spiro[4.4]nonane framework of 2-Azaspiro[4.4]nonan-7-ol provides a defined, rigid three-dimensional vector geometry that cannot be achieved with linear alkyl amines (e.g., butylamine) or monocyclic saturated heterocycles (e.g., pyrrolidine, piperidine). Spirocyclic amine motifs have been directly linked to potency gains in drug discovery programs due to their capacity to present substituents in distinct spatial orientations; for instance, the incorporation of a spirocyclic amine in revumenib enabled a cation-π interaction with the Tyr319/Tyr323 clamp that was not achievable with the piperazine-containing fragment hit [1]. While no head-to-head binding comparison data specific to 2-Azaspiro[4.4]nonan-7-ol exists in the public domain, the class-level evidence establishes that the spiro[4.4] scaffold is non-interchangeable with simpler amine building blocks for projects requiring specific vector geometries.

Medicinal Chemistry Scaffold Design Conformational Restriction

C7-Hydroxyl Group Enables Synthetic Diversification Pathways Unavailable with 2-Azaspiro[4.4]nonane

2-Azaspiro[4.4]nonan-7-ol possesses a secondary hydroxyl group at the C7 position that is absent in the parent scaffold 2-azaspiro[4.4]nonane (CAS 175-94-0, MF: C₈H₁₅N, MW: 125.21) [1]. This functional handle enables etherification, esterification, oxidation to the corresponding ketone, or conversion to leaving groups for nucleophilic displacement, none of which are accessible with the non-hydroxylated analog. The molecular weight difference (141.21 vs. 125.21 g/mol) and the presence of the hydrogen bond donor/acceptor also alter the physicochemical profile, potentially affecting solubility and permeability outcomes .

Synthetic Chemistry Building Blocks Derivatization

Spiro[4.4]nonane Scaffold Distinguished from Spiro[3.5]nonane by Ring Size and Molecular Topology

The spiro[4.4]nonane scaffold (two five-membered rings) differs fundamentally in topology and molecular volume from the spiro[3.5]nonane scaffold (a four-membered azetidine fused to a six-membered ring) which appears in FDA-approved revumenib [1]. These topological differences translate to distinct exit vector angles, steric bulk distribution, and conformational flexibility profiles that are critical parameters in structure-based drug design. While no direct comparative data exist for 2-Azaspiro[4.4]nonan-7-ol versus spiro[3.5]nonane analogs, the class-level distinction is absolute: the two scaffolds are not interchangeable bioisosteres and will produce different SAR outcomes when incorporated into the same molecular context [1].

Scaffold Selection Medicinal Chemistry Structure-Based Design

Hydrochloride Salt Form Offers Differentiated Handling and Solubility Properties for Experimental Workflows

2-Azaspiro[4.4]nonan-7-ol is available as both the free base (CAS 2168353-01-1, MW 141.21) and the hydrochloride salt (CAS 2306272-60-4, MW 177.67) . The salt form provides a differentiated physical state (solid, likely crystalline) and altered aqueous solubility profile that facilitates handling, weighing, and dissolution in polar reaction media or biological assay buffers. While specific solubility values for this compound are not reported in the public literature, the availability of two distinct physical forms enables experimentalists to select the form best suited to their specific reaction or assay conditions, an option not available for analogs available in only a single form.

Form Selection Solubility Laboratory Handling

Validated Research Applications for 2-Azaspiro[4.4]nonan-7-ol Based on Scaffold and Functional Group Evidence


Scaffold-Based Fragment Library Construction Requiring Rigid, Three-Dimensional Amine Building Blocks

The 2-Azaspiro[4.4]nonan-7-ol scaffold is suitable for inclusion in fragment libraries and diversity-oriented synthesis collections aimed at exploring novel chemical space in drug discovery. The spirocyclic architecture introduces conformational rigidity and sp³ character, which are documented strategies for improving ligand efficiency and selectivity in fragment-to-lead campaigns [1]. The C7-hydroxyl group provides a native functional handle for library diversification via parallel chemistry approaches.

Synthesis of Advanced Intermediates Requiring a Bifunctional Spirocyclic Building Block with Orthogonal Reactive Sites

The molecule contains two distinct reactive sites—the secondary amine within the pyrrolidine ring (pKa ~10-11 for protonated form, inferred from class) and the C7 hydroxyl group—enabling orthogonal functionalization strategies in multi-step synthetic sequences [1]. This bifunctionality distinguishes 2-Azaspiro[4.4]nonan-7-ol from mono-functional spirocyclic amines and supports its use in the construction of more complex molecular architectures.

Physicochemical Property Optimization Studies Exploring Spirocyclic Scaffold Effects on Solubility and Permeability

Spirocyclic amine motifs are recognized for their capacity to modulate solubility and permeability parameters relative to planar aromatic counterparts [1]. The hydroxyl group on 2-Azaspiro[4.4]nonan-7-ol introduces additional polarity and hydrogen-bonding potential that can be systematically compared with non-hydroxylated analogs (e.g., 2-azaspiro[4.4]nonane) to quantify the contribution of this functional group to overall physicochemical profiles . This compound serves as a model substrate for structure-property relationship studies investigating scaffold and substituent effects.

Natural Product-Inspired Synthesis Leveraging Azaspiro[4.4]nonane Motifs

The azaspiro[4.4]nonane core is a structural motif present in several bioactive natural products, including the alkaloid cephalotaxine [1]. 2-Azaspiro[4.4]nonan-7-ol can function as a key intermediate or scaffold mimic in the total synthesis or analog generation of natural product-inspired compounds, providing a synthetic entry point to this biologically relevant structural class.

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